

# A Technical Guide to the Spectroscopic Data of Rauvotetraphylline E

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## Compound of Interest

Compound Name: Rauvotetraphylline E

Cat. No.: B12323291

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This technical guide provides an in-depth overview of the spectroscopic data for **Rauvotetraphylline E**, a monoterpene indole alkaloid. The data presented here is crucial for the identification, characterization, and further development of this natural product. The information is based on the initial isolation and structural elucidation of **Rauvotetraphylline E** from the aerial parts of *Rauvolfia tetraphylla*.

## High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data

HRESIMS analysis was pivotal in determining the molecular formula of **Rauvotetraphylline E**. The positive ion mode was utilized for this analysis.

Parameter	Observed Value	Calculated Value	Molecular Formula
[M+H] <sup>+</sup> (m/z)	335.1388	335.1395	C <sub>20</sub> H <sub>19</sub> N <sub>2</sub> O <sub>3</sub>

## Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural framework of **Rauvotetraphylline E** was elucidated through extensive 1D and 2D NMR spectroscopy. The <sup>1</sup>H and <sup>13</sup>C NMR data were acquired in DMSO-d<sub>6</sub>.

<sup>1</sup>H NMR Data (DMSO-d<sub>6</sub>)

Position	$\delta$ H (ppm)	Multiplicity	J (Hz)
3	8.16	s	7.8
5	7.99	d	
6	4.90	br s	8.1
9	7.49	d	
10	7.15	t	7.7
11	7.39	t	7.7
12	7.71	d	8.1
14a	3.24	m	
14b	2.92	m	
15	4.30	br s	
17a	4.54	d	12.3
17b	4.29	d	12.3
18	1.88	s	
19	5.86	s	
N1-H	12.01	s	

<sup>13</sup>C NMR Data (DMSO-d<sub>6</sub>)

Position	$\delta C$ (ppm)	Type
2	135.1	C
3	142.2	CH
5	128.9	CH
6	54.0	CH
7	108.4	C
8	127.1	C
9	121.5	CH
10	119.2	CH
11	121.9	CH
12	112.1	CH
13	137.0	C
14	33.9	CH <sub>2</sub>
15	50.9	CH
16	107.1	C
17	51.9	CH <sub>2</sub>
18	12.2	CH <sub>3</sub>
19	120.3	CH
20	133.0	C
21	152.0	C
COOH	170.3	C

## Experimental Protocols

The following protocols outline the methodologies used to obtain the spectroscopic data for **Rauvotetraphylline E**.

## High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

- **Instrumentation:** The HRESIMS data were acquired using an API QSTAR Pulsar i hybrid quadrupole time-of-flight (Q-TOF) mass spectrometer.
- **Ionization Mode:** Positive ion electrospray ionization (ESI) was employed.
- **Data Acquisition:** Data was collected in the positive ion mode to observe the protonated molecule  $[M+H]^+$ .
- **Calibration:** The instrument was calibrated to ensure high mass accuracy for the determination of the elemental composition.
- **Sample Preparation:** The isolated compound was dissolved in a suitable solvent, typically methanol or acetonitrile, and infused into the mass spectrometer.

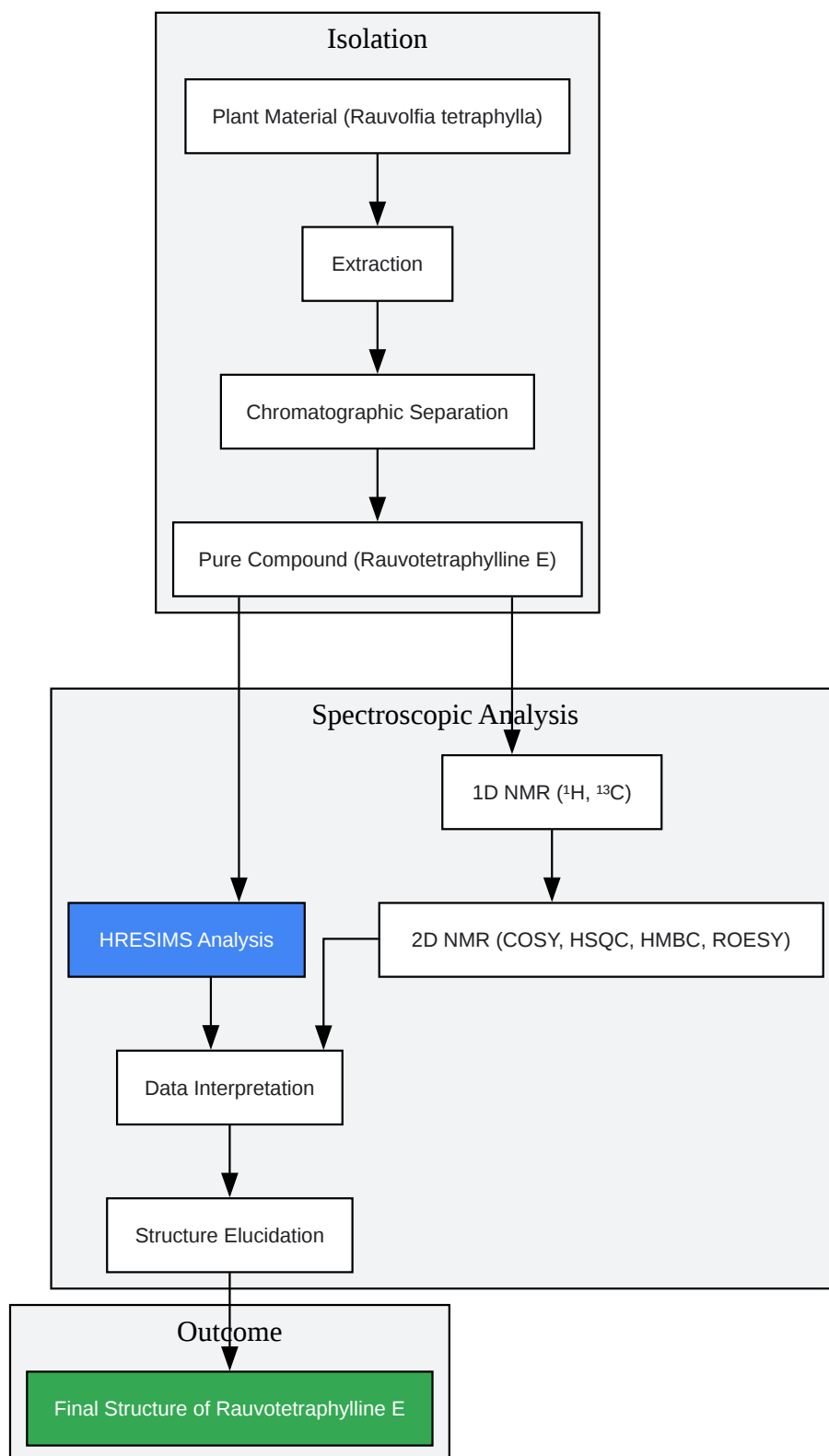
## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** NMR spectra were recorded on Bruker AV-400 and DRX-500 spectrometers.
- **Solvent:** Deuterated dimethyl sulfoxide (DMSO- $d_6$ ) was used as the solvent for NMR analysis. The residual solvent peaks were used as internal standards for chemical shift referencing.
- **$^1H$  NMR Spectroscopy:** Proton NMR spectra were acquired to determine the proton chemical shifts, coupling constants (J values), and multiplicities of the signals.
- **$^{13}C$  NMR Spectroscopy:** Carbon-13 NMR spectra were recorded to identify the chemical shifts of all carbon atoms in the molecule.
- **2D NMR Spectroscopy:** A suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating frame Overhauser Effect Spectroscopy (ROESY), were utilized to establish the connectivity and spatial relationships of protons and carbons, leading to the complete structural elucidation of **Rauvotetraphylline E**.

## Mandatory Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel natural product like **Rauvotetraphylline E**.

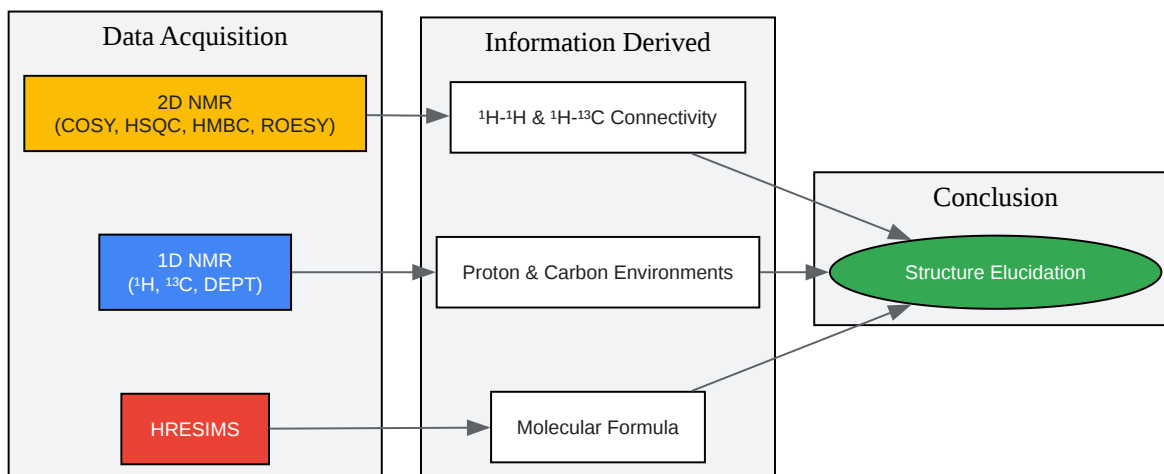


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Caption: Workflow for the isolation and spectroscopic analysis of **Rauvotetraphylline E**.

## Logical Relationship of Spectroscopic Techniques

This diagram illustrates the logical relationship and the information derived from each primary spectroscopic technique used in the structure elucidation of **Rauvotetraphylline E**.



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Caption: Logical flow from spectroscopic data to structure elucidation.

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